molecular formula C12H14N2 B14862520 3,5,7-Trimethylquinolin-2-amine

3,5,7-Trimethylquinolin-2-amine

Cat. No.: B14862520
M. Wt: 186.25 g/mol
InChI Key: JRYRFZXMFGMVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,5,7-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H14N2. It is a derivative of quinoline, characterized by the presence of amino and methyl groups at specific positions on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,5,7-trimethylquinoline can be achieved through several methods, with the Combes quinoline synthesis being one of the most common. This method involves the condensation of aniline derivatives with β-diketones, followed by cyclization under acidic conditions . The reaction typically requires concentrated sulfuric acid as a catalyst and proceeds through the formation of a Schiff base intermediate .

Industrial Production Methods: Industrial production of 2-amino-3,5,7-trimethylquinoline often involves optimized versions of the Combes quinoline synthesis. These methods may use alternative catalysts, such as polyphosphoric acid, to improve yields and reduce reaction times . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5,7-trimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3,5,7-trimethylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-7-4-8(2)10-6-9(3)12(13)14-11(10)5-7/h4-6H,1-3H3,(H2,13,14)

InChI Key

JRYRFZXMFGMVBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)N)C)C

Origin of Product

United States

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